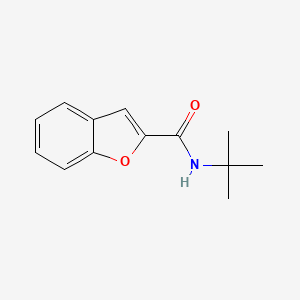N-tert-butyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC10907439
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15NO2 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | N-tert-butyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C13H15NO2/c1-13(2,3)14-12(15)11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) |
| Standard InChI Key | FNGYHVMCXWTWFQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)C1=CC2=CC=CC=C2O1 |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC2=CC=CC=C2O1 |
Introduction
Physical and Chemical Properties
Structural Characteristics
The molecular formula of N-tert-butyl-1-benzofuran-2-carboxamide is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol. The benzofuran core consists of a benzene ring fused to a furan ring, with the carboxamide group (-CONH-) at position 2 and a tert-butyl group (-C(CH₃)₃) attached to the nitrogen atom. Key features include:
-
Planar benzofuran scaffold: Facilitates π-π stacking interactions with biological targets.
-
tert-Butyl group: Enhances metabolic stability and lipophilicity, potentially improving membrane permeability.
-
Carboxamide functionality: Serves as a hydrogen bond donor/acceptor, critical for target binding.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 217.26 g/mol |
| LogP (Lipophilicity) | ~2.5 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (furan O, amide O, carbonyl O) |
| Solubility | Low in water; soluble in DMSO |
Stability and Reactivity
Synthesis and Characterization
Synthetic Routes
A hypothetical synthesis involves:
-
Benzofuran-2-carboxylic acid preparation:
-
Amide bond formation:
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | Benzofuran-2-carboxylic acid | Core scaffold precursor |
| 2 | Benzofuran-2-carbonyl chloride | Activated intermediate |
| 3 | tert-Butylamine | Amine source for amidation |
Analytical Characterization
-
NMR (¹H and ¹³C): Peaks corresponding to aromatic protons (δ 6.8–7.5 ppm), tert-butyl methyl groups (δ 1.2–1.4 ppm), and amide NH (δ 8.0–8.5 ppm).
-
MS (ESI+): Molecular ion peak at m/z 218.1 [M+H]⁺.
-
IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
Applications in Scientific Research
Drug Discovery
-
Kinase inhibition: Benzofuran carboxamides are explored as Syk kinase inhibitors (e.g., TAK-659), though the tert-butyl variant’s efficacy remains untested.
-
Chemokine receptor antagonism: Potential utility in autoimmune diseases (e.g., rheumatoid arthritis) by disrupting leukocyte migration .
Chemical Biology
-
Probe development: The compound’s fluorescence properties (if any) could enable imaging of cellular targets.
Current Research and Future Directions
Ongoing Studies
-
Structure-activity relationship (SAR) optimization: Modifying substituents at positions 4 and 5 to enhance potency .
-
Formulation development: Addressing low aqueous solubility via nanoemulsions or prodrug strategies.
Challenges and Limitations
-
Solubility issues: High lipophilicity may limit bioavailability.
-
Target selectivity: Risk of off-target effects due to conserved kinase domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume